![molecular formula C24H20N8O2 B4078923 5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole](/img/structure/B4078923.png)
5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
Overview
Description
5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4. The reaction is carried out in dimethylformamide (DMF) at temperatures ranging from 120°C to 130°C for about 12 hours .
Industrial Production Methods
The use of eco-friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
Verapamil: A compound with similar structural features used as a calcium channel blocker.
Uniqueness
5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is unique due to its combination of a tetrazole ring with a dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N8O2/c1-33-21-14-13-17(16-22(21)34-2)15-20(23-25-27-29-31(23)18-9-5-3-6-10-18)24-26-28-30-32(24)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPAMLOISZVIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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